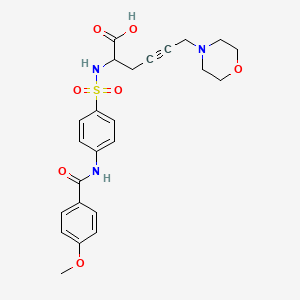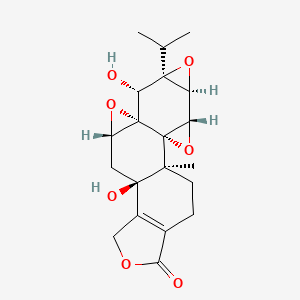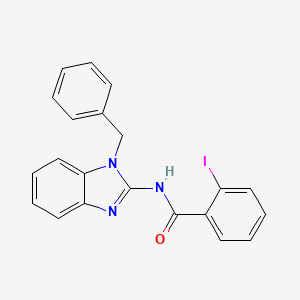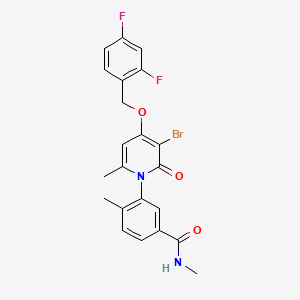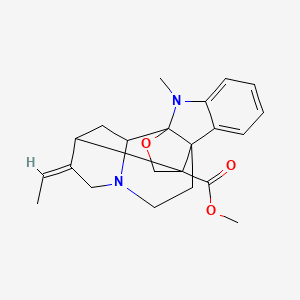
Pseudoakuammigine
Overview
Description
Pseudoakuammigine is a bio-active alkaloid from Alstonia boonei, a medicinal tree from West Africa .
Synthesis Analysis
The synthesis of Pseudoakuammigine has been reported in several studies. The azabicyclo [3.3.1]nonane motif was assembled through silver-catalyzed internal alkyne cyclization . A sequence of N,O-ketalization and reductive amination secured the chemoselectivity of N-methylation, leading to pseudoakuammigine .Molecular Structure Analysis
Pseudoakuammigine has a molecular formula of C22H26N2O3 . The structure includes a bioactive alkaloid, which is part of the larger family of indole alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pseudoakuammigine include silver-catalyzed internal alkyne cyclization, one-pot C-O bond cleavage/C-N bond formation, and a sequence of N,O-ketalization and reductive amination .Physical And Chemical Properties Analysis
Pseudoakuammigine has a molecular weight of 366.5 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Opioid Receptor Interaction
Pseudoakuammigine, an indole alkaloid found in the seeds of the akuamma tree (Picralima nitida), has been identified as a weak agonist of the mu-opioid receptor (μOR). Research has demonstrated that modifications to the molecular structure of pseudoakuammigine can significantly enhance its potency and selectivity for the μOR. For example, the introduction of a phenethyl moiety to pseudoakuammigine results in a 70-fold increase in potency at the μOR, indicating the potential for developing more effective analgesics based on this natural product scaffold (Hennessy et al., 2023).
Pharmacological Activities
Pseudoakuammigine exhibits a range of pharmacological activities. It is known for its opioid activity, and studies have shown that it can produce analgesic effects, albeit less potently than morphine and indomethacin. Pseudoakuammigine's analgesic actions are believed to be mediated via interaction with opioid receptors (Duwiejua et al., 2002). Additionally, it has been reported to have anti-inflammatory properties in animal models (Duwiejua et al., 2002).
Synthesis and Chemical Studies
Recent advancements in synthetic chemistry have enabled the development of new methods for constructing the complex structures of akuammiline alkaloids, including pseudoakuammigine. An innovative iminium ion cascade annulation strategy has been employed to simultaneously synthesize the C and D rings of these natural products, leading to the creation of key intermediates for the synthesis of pseudoakuammigine's pentacyclic core structures (Andreansky & Blakey, 2016).
properties
IUPAC Name |
methyl (14Z)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-21-15-7-5-6-8-17(15)23(2)22(21)18(24)11-16(14)20(21,13-27-22)19(25)26-3/h4-8,16,18H,9-13H2,1-3H3/b14-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGBWVNSVWLTKY-LNKIKWGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336401 | |
| Record name | Pseudoakuammigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester | |
CAS RN |
2447-70-3 | |
| Record name | PSEUDOAKUAMMIGINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pseudoakuammigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



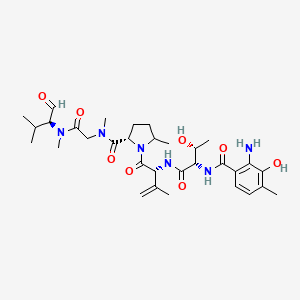
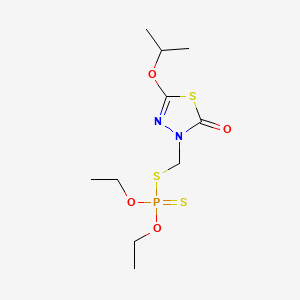
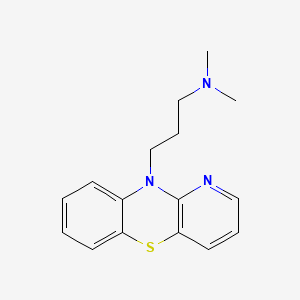
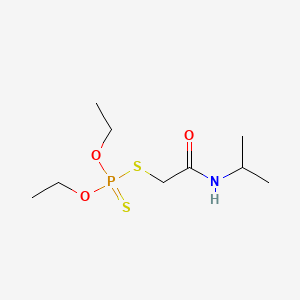
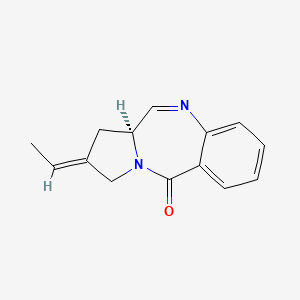
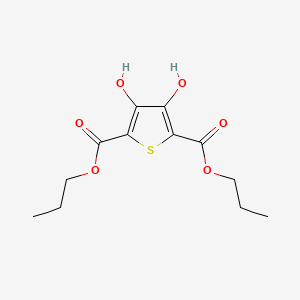
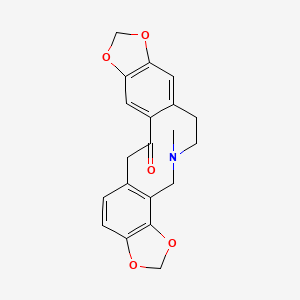
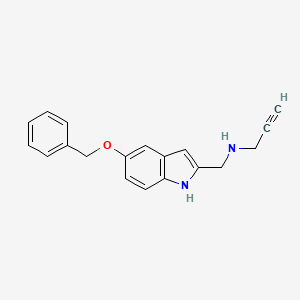
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1679750.png)
![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)
